![molecular formula C18H10Cl3NO4 B12529016 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene CAS No. 674283-78-4](/img/structure/B12529016.png)
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene is an organic compound with the molecular formula C12H7Cl2NO3 It is known for its unique structure, which includes multiple chlorine and nitro groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 4-chloro-2-nitrophenol in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and chlorine groups play a crucial role in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene include:
2,4-Dichloro-1-nitrobenzene: Shares similar structural features but lacks the additional phenoxy group.
4-Chloro-2-nitrophenol: Contains the nitro and chloro groups but is a simpler molecule.
2,4-Dichlorophenol: Similar in having chlorine atoms but lacks the nitro group and additional phenoxy structure.
The uniqueness of this compound lies in its complex structure, which provides distinct chemical properties and reactivity compared to its simpler counterparts.
Propriétés
Numéro CAS |
674283-78-4 |
|---|---|
Formule moléculaire |
C18H10Cl3NO4 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
4-chloro-1-(2,4-dichlorophenoxy)-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C18H10Cl3NO4/c19-11-5-7-15(13(21)9-11)25-17-8-6-12(20)10-18(17)26-16-4-2-1-3-14(16)22(23)24/h1-10H |
Clé InChI |
VCFKDWYHTPCNIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)
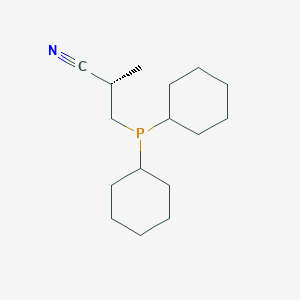

![Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate](/img/structure/B12528951.png)
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)
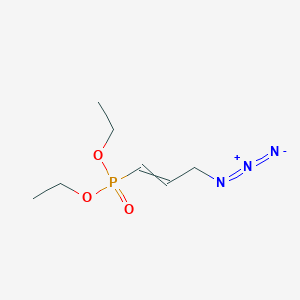
![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)
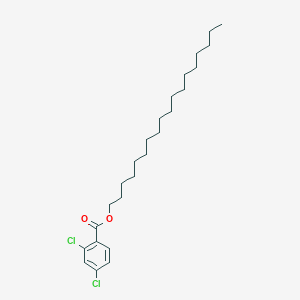
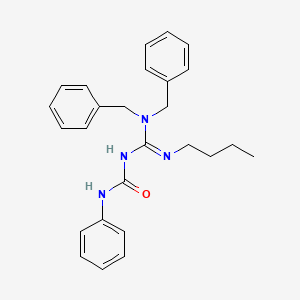
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
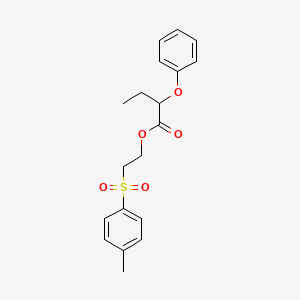
![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)
![Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate](/img/structure/B12529023.png)
